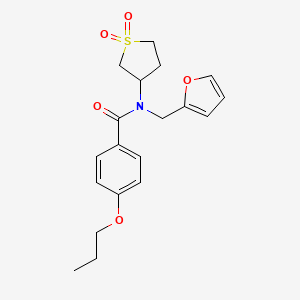

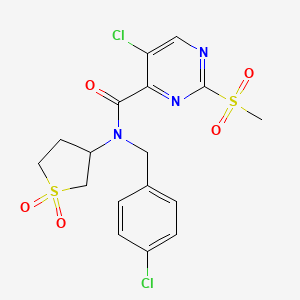

![molecular formula C23H22ClNO3 B11404580 9-[2-(4-chlorophenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11404580.png)

9-[2-(4-chlorophenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It belongs to the class of compounds derived from natural pyrethrins, which are extracted from chrysanthemum flowers.

- Fenvalerate exhibits potent insecticidal activity against a wide range of pests, making it valuable in agriculture, public health, and household applications.

9-[2-(4-chlorophenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one: , is a synthetic pyrethroid insecticide and acaricide.

Preparation Methods

- Fenvalerate is synthesized through esterification and cyanoethylation reactions.

Esterification: The reaction involves the condensation of 4-chlorophenylacetic acid with isobutyric acid to form the corresponding ester.

Cyanoethylation: The ester is then reacted with 3-phenoxybenzyl cyanide to yield Fenvalerate.

Industrial Production: Fenvalerate is industrially produced using these synthetic routes, with optimized reaction conditions and purification steps.

Chemical Reactions Analysis

- Fenvalerate undergoes various chemical reactions:

Hydrolysis: It can be hydrolyzed under alkaline conditions, leading to the breakdown of the ester linkage.

Oxidation: Fenvalerate is susceptible to oxidation, especially under UV light exposure.

Reduction: Reduction of the cyano group can yield the corresponding alcohol.

Common Reagents and Conditions: Alkaline hydrolysis typically employs sodium hydroxide (NaOH). Oxidation reactions may involve hydrogen peroxide (H₂O₂) or other oxidants.

Major Products: Hydrolysis produces the corresponding acid and alcohol derivatives.

Scientific Research Applications

Agriculture: Fenvalerate is widely used in crop protection to control pests such as aphids, caterpillars, and beetles.

Public Health: It is employed for mosquito control in urban areas.

Veterinary Medicine: Fenvalerate-based formulations are used to treat ectoparasites in livestock.

Environmental Monitoring: Researchers use Fenvalerate as a marker for pesticide contamination in water and soil.

Mechanism of Action

- Fenvalerate acts on the nervous system of insects by disrupting sodium channels.

- It prolongs the opening of sodium channels, leading to repetitive nerve impulses and paralysis.

- Molecular targets include voltage-gated sodium channels in nerve cells.

Comparison with Similar Compounds

Similar Compounds: Other synthetic pyrethroids like deltamethrin, cypermethrin, and permethrin.

Uniqueness: Fenvalerate exhibits a balanced profile of insecticidal activity, environmental safety, and cost-effectiveness.

Properties

Molecular Formula |

C23H22ClNO3 |

|---|---|

Molecular Weight |

395.9 g/mol |

IUPAC Name |

6-[2-(4-chlorophenyl)ethyl]-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one |

InChI |

InChI=1S/C23H22ClNO3/c1-14-21-16(11-20-18-3-2-4-19(18)23(26)28-22(14)20)12-25(13-27-21)10-9-15-5-7-17(24)8-6-15/h5-8,11H,2-4,9-10,12-13H2,1H3 |

InChI Key |

FJAUTMSWDAKCHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)CCC5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11404507.png)

![N-[4-(difluoromethoxy)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11404518.png)

![N-{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11404521.png)

![4-[5-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11404529.png)

![4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11404540.png)

![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-(2-propoxyphenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11404550.png)

![6-benzyl-2-[(2-chlorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B11404560.png)

![7-[2-(3,4-dimethoxyphenyl)ethyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11404563.png)

![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11404565.png)